

Cinerin II as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cinerin II**

Cat. No.: **B029433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinerin II is a naturally occurring insecticide and one of the six esters that constitute pyrethrum extract, derived from the flowers of *Chrysanthemum cinerariifolium*.^{[1][2]} As a key component of this botanical insecticide, the accurate quantification of **Cinerin II** is crucial for quality control, residue analysis in food and environmental samples, and in the development of new insecticidal formulations. This document provides detailed application notes and protocols for the use of **Cinerin II** as a reference standard in analytical chemistry, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. **Cinerin II**, along with Pyrethrin II and Jasmolin II, belongs to the pyrethrins II fraction.^[2]

Chemical and Physical Properties of **Cinerin II**

Property	Value	Reference
CAS Number	121-20-0	[3][4][5]
Molecular Formula	C ₂₁ H ₂₈ O ₅	[4][5]
Molecular Weight	360.44 g/mol	[4][5]
Appearance	Viscous liquid	
Purity (Typical)	≥95% (e.g., 98.82% by HPLC)	[4]
Storage	Store at ≤ -15°C, protected from light and air. For long-term storage, below -70°C under vacuum is preferred.	[4]
Stability	Unstable in the presence of light, moisture, and air.	

Analytical Applications

Cinerin II is primarily used as a reference standard for the qualitative and quantitative analysis of pyrethrum-based insecticides. Its accurate measurement is essential for:

- Quality control of pyrethrum extracts and formulations: Ensuring the product meets specifications for active ingredient content.
- Pesticide residue analysis: Detecting and quantifying **Cinerin II** residues in agricultural products, soil, and water to ensure compliance with regulatory limits.[6]
- Pharmacokinetic and metabolism studies: Tracking the absorption, distribution, metabolism, and excretion of **Cinerin II** in biological systems.
- Environmental fate studies: Understanding the persistence and degradation of **Cinerin II** in the environment.

Data Presentation

The following tables summarize quantitative data for the analysis of **Cinerin II** and related pyrethrins using various analytical techniques.

Table 1: HPLC Method Validation Data for Pyrethrins (including **Cinerin II**)

Parameter	Cinerin II	Pyrethrin II	Jasmolin II	Reference
Linearity (r^2)	>0.99	0.9961	>0.99	[7]
LOD ($\mu\text{g}/\text{kg}$)	-	0.83 (in animal feed)	0.41 (in animal feed)	[8][9]
LOQ ($\mu\text{g}/\text{kg}$)	-	2.78 (in animal feed)	1.35 (in animal feed)	[8][9]
Recovery (%)	84-115 (in animal feed)	84-115 (in animal feed)	84-115 (in animal feed)	[8][9]
Precision (RSD%)	<14 (intra- and inter-day)	<14 (intra- and inter-day)	<14 (intra- and inter-day)	[7]

Note: Data for **Cinerin II** is often grouped with Pyrethrin II. Specific values for **Cinerin II** are limited in the reviewed literature.

Table 2: LC-MS/MS Method Detection and Quantification Limits for Pyrethrin II Group (including **Cinerin II**) in Water

Parameter	Value ($\mu\text{g}/\text{L}$)	Reference
LOQ	0.0818	[6]
LOD (Ground Water)	0.0181	[6]
LOD (Surface Water)	0.00986	[6]

Table 3: GC-MS/MS Method Validation Data for Pyrethrins in Goji Berries

Parameter	Cinerin II	Reference
LOD (µg/kg)	0.24 - 2.1	[10]
LOQ (µg/kg)	0.8 - 7	[10]
Recovery (%)	88.3 - 111.5	[10]
Precision (RSD%)	0.4 - 8.3 (intra- and inter-day)	[10]

Experimental Protocols

Protocol 1: Quantitative Analysis of Cinerin II by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline for the analysis of **Cinerin II** in a pyrethrum extract. Method optimization may be required for different sample matrices.

1. Materials and Reagents

- **Cinerin II** reference standard ($\geq 95\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- Methanol (for extraction)
- Sample of pyrethrum extract

2. Instrumentation

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., Ascentis® Express C18, 15 cm x 4.6 mm, 5 µm)[\[11\]](#)
- Data acquisition and processing software

3. Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **Cinerin II** reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 0.1 to 50 µg/mL.

4. Sample Preparation

- Accurately weigh a known amount of the pyrethrum extract.
- Dissolve the sample in methanol or acetonitrile.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

- Column: Ascentis® Express C18, 15 cm x 4.6 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be:
 - Start with 60% acetonitrile.
 - Increase to 90% acetonitrile over 10 minutes.
 - Hold at 90% for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 230 nm
- Injection Volume: 10 µL

6. Data Analysis

- Identify the **Cinerin II** peak in the sample chromatogram by comparing its retention time with that of the reference standard.
- Construct a calibration curve by plotting the peak area of the **Cinerin II** standards against their concentrations.
- Quantify the amount of **Cinerin II** in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantitative Analysis of Cinerin II by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of **Cinerin II**. Optimization may be necessary depending on the sample matrix and instrumentation.

1. Materials and Reagents

- **Cinerin II** reference standard ($\geq 95\%$ purity)
- Hexane (GC grade)
- Acetone (GC grade)
- Anhydrous sodium sulfate

2. Instrumentation

- Gas chromatograph with a mass spectrometer detector (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness)[[12](#)]
- Data acquisition and processing software

3. Preparation of Standard Solutions

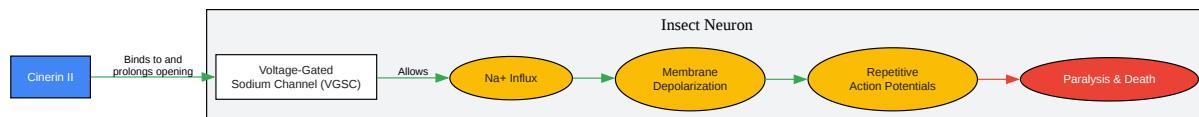
- Stock Solution (1000 $\mu\text{g}/\text{mL}$): Prepare as described in the HPLC protocol, using hexane as the solvent.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to concentrations ranging from 0.01 to 10 µg/mL.

4. Sample Preparation (QuEChERS method for plant material)

- Homogenize 10-15 g of the plant sample.
- Add 10 mL of water and 10 mL of acetonitrile and shake vigorously.
- Add magnesium sulfate and sodium acetate, shake, and centrifuge.
- Take an aliquot of the acetonitrile supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.
- Evaporate the cleaned-up extract to dryness and reconstitute in a known volume of hexane.

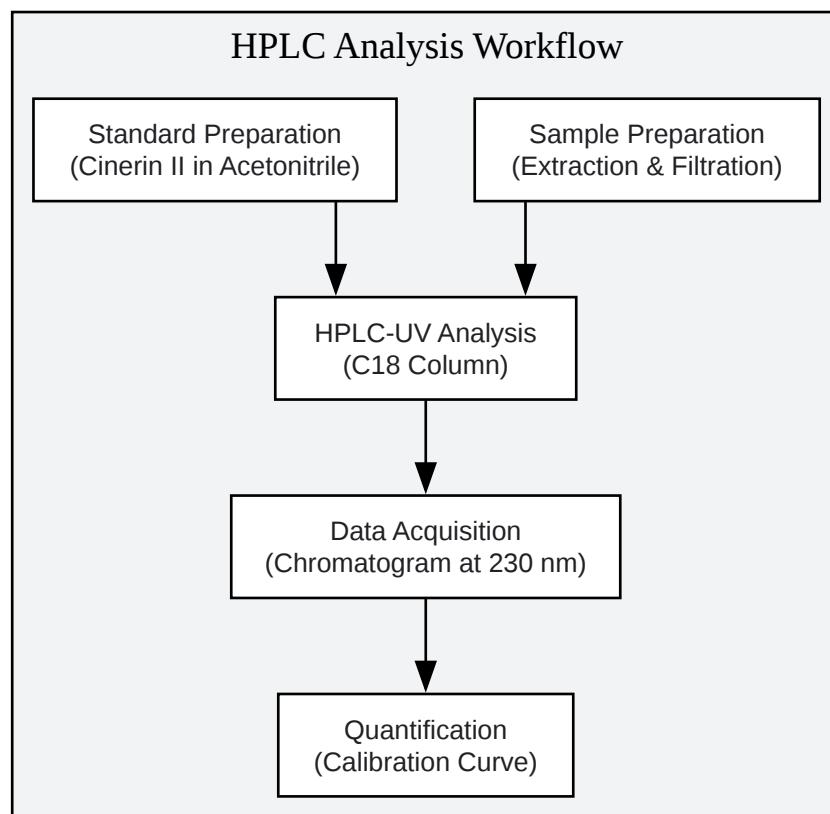
5. GC-MS Conditions


- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp to 150 °C at 25 °C/min.
 - Ramp to 280 °C at 3 °C/min, hold for 10 minutes.
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **Cinerin II**.

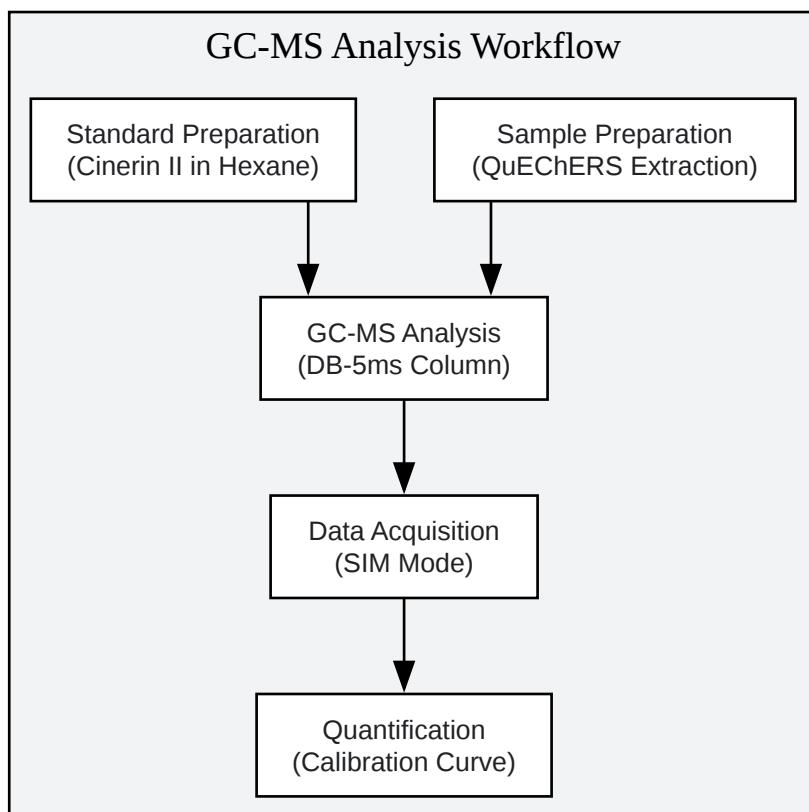
6. Data Analysis

- Identify the **Cinerin II** peak based on its retention time and the presence of characteristic ions.
- Create a calibration curve and quantify the **Cinerin II** concentration in the sample as described in the HPLC protocol.

Visualizations


Signaling Pathway

[Click to download full resolution via product page](#)


Caption: Mode of action of **Cinerin II** on insect voltage-gated sodium channels.

Experimental Workflows

[Click to download full resolution via product page](#)

Caption: General workflow for the quantitative analysis of **Cinerin II** by HPLC.

[Click to download full resolution via product page](#)

Caption: General workflow for the quantitative analysis of **Cinerin II** by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 3. Cinerin II | CAS 121-20-0 | LGC Standards [lgcstandards.com]
- 4. plantaanalytica.com [plantaanalytica.com]

- 5. scbt.com [scbt.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ascentis® Express C18 U/HPLC Columns [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- To cite this document: BenchChem. [Cinerin II as a Reference Standard in Analytical Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b029433#cinerin-ii-as-a-reference-standard-in-analytical-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com